N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Overview
Description
“N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide” is a chemical compound with the molecular formula C24H28N4O4 . It belongs to the class of quinazolines .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline ring, which is a type of heterocyclic compound. The quinazoline ring is attached to a morpholine ring via a propyl chain. The morpholine ring provides basicity and polarity to the molecule. The compound also contains an amide functional group .Physical and Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 436.504 Da, and a mono-isotopic mass of 436.21106 Da .Scientific Research Applications
Synthesis and Characterization
- Substituted Benzoquinazolinones Synthesis : A study described the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives, highlighting their preparation under Buchwald–Hartwig conditions. This process involves reacting 6-bromobenzo[h]quinazolin-4(3H)-ones with morpholine, using a palladium catalyst system. One derivative demonstrated significant anticancer activity in cell line screenings (Nowak et al., 2014).
Biological Activities
- Antibacterial Evaluation : A series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives were synthesized and assessed for their antibacterial activities against various Gram-positive and Gram-negative bacteria. Compounds containing a thiazole ring exhibited notable antibacterial activity (Selvakumar & Elango, 2017).
Pharmacological Properties
- α1-Adrenoceptor Antagonist Properties : Quinazoline-based compounds were synthesized and characterized for their pharmacological properties in several tissues. These compounds showed potent inhibition of phenylephrine-induced contractions in rat aorta, suggesting their potential as α1-adrenoceptor antagonists. One compound, in particular, demonstrated greater potency and selectivity as an α1A-adrenoceptor antagonist in human hyperplastic prostate tissue (Chueh et al., 2002).
Antitumor and Anticancer Agents
- Design of Water-Soluble Antitumor Agents : A quinazolin-4-one antitumor agent, CB30865, was studied for its unique biochemical characteristics, including a delayed, non-phase specific cell-cycle arrest. Efforts to increase its aqueous solubility led to the synthesis of more water-soluble analogues, some of which showed up to 6-fold greater cytotoxicity than CB30865, maintaining its novel biochemical characteristics (Bavetsias et al., 2002).
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c29-22(25-10-4-11-27-13-15-32-16-14-27)19-7-8-20-21(17-19)26-24(31)28(23(20)30)12-9-18-5-2-1-3-6-18/h1-3,5-8,17H,4,9-16H2,(H,25,29)(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGCZFJPLAZOGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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